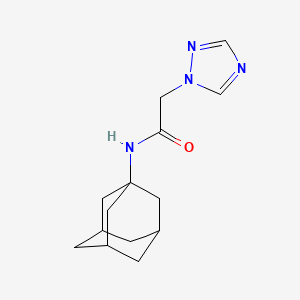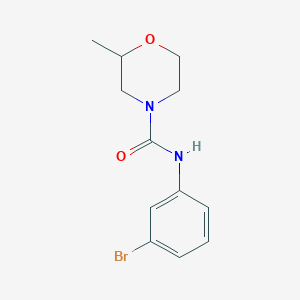
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AAT, is a chemical compound that has attracted attention due to its potential applications in scientific research. AAT is a derivative of adamantane, a bicyclic organic compound, and triazole, a five-membered heterocyclic compound.
作用機序
The mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood. However, studies have suggested that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may act by inhibiting enzymes involved in cancer cell growth, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation. The antifungal activity of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the expression of genes involved in apoptosis, a process by which cells undergo programmed cell death. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is also stable under a wide range of conditions, allowing for long-term storage and use. However, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide also has some limitations. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may have off-target effects on other enzymes or proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide. For example, further studies are needed to elucidate the exact mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, particularly with regard to its effects on HDACs and DNMTs. In addition, more research is needed to explore the potential of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide as a chemotherapeutic agent for various types of cancer. Further research is also needed to investigate the neuroprotective effects of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide in animal models of neurodegenerative diseases. Finally, more research is needed to optimize the synthesis and purification of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, as well as to develop new methods for delivering N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide to specific tissues or organs.
合成法
The synthesis of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1-adamantylamine with 1,2,4-triazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified by recrystallization or column chromatography. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can also be synthesized using alternative methods such as microwave-assisted synthesis or solvent-free synthesis.
科学的研究の応用
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and antifungal activity. Studies have shown that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to protect neurons against oxidative stress and neurotoxicity, indicating its potential as a neuroprotective agent. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has demonstrated antifungal activity against Candida albicans, a common fungal pathogen.
特性
IUPAC Name |
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(7-18-9-15-8-16-18)17-14-4-10-1-11(5-14)3-12(2-10)6-14/h8-12H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIHWCAIXLTJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)



![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)

![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)



